Methyl 3-{[(4-nitrophenyl)carbonyl]oxy}benzoate
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Overview
Description
Methyl 3-[(4-nitrobenzoyl)oxy]benzoate is an organic compound with the molecular formula C15H11NO5. It is a derivative of benzoic acid and contains both ester and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Solvent: Dichloromethane or another non-polar solvent
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-nitrobenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products
Reduction: Methyl 3-[(4-aminobenzoyl)oxy]benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 3-Hydroxybenzoic acid and methanol
Scientific Research Applications
Methyl 3-[(4-nitrobenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-nitrobenzoyl)oxy]benzoate depends on its chemical reactivity and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 3-[(4-nitrobenzoyl)oxy]benzoate can be compared with other similar compounds such as:
Methyl 3-[(4-aminobenzoyl)oxy]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 3-[(4-methylbenzoyl)oxy]benzoate: Contains a methyl group instead of a nitro group, resulting in different chemical properties and applications.
Methyl 3-[(4-chlorobenzoyl)oxy]benzoate:
Properties
Molecular Formula |
C15H11NO6 |
---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
methyl 3-(4-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H11NO6/c1-21-14(17)11-3-2-4-13(9-11)22-15(18)10-5-7-12(8-6-10)16(19)20/h2-9H,1H3 |
InChI Key |
SCVPSLNQLFBBFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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